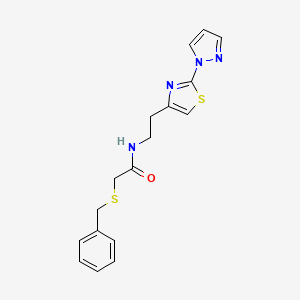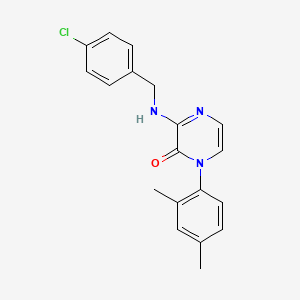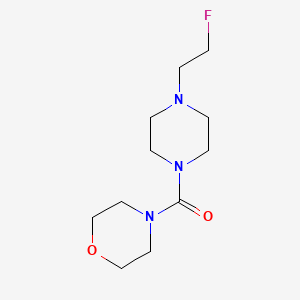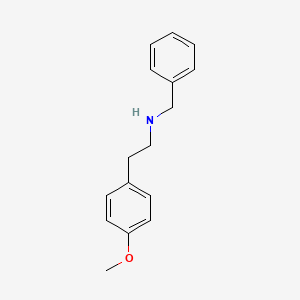![molecular formula C18H16FN3O B2986570 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1334372-52-9](/img/structure/B2986570.png)
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone, also known as BIA 10-2474, is a small molecule drug candidate that was developed by the French pharmaceutical company, Biotrial. The drug was designed to target fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. BIA 10-2474 was intended to be used as a treatment for chronic pain and other neurological disorders.
Scientific Research Applications
Synthesis and Biological Activity
Antifungal and Antimicrobial Properties : Compounds related to 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone, such as those containing imidazole and thiazole moieties, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibit activity comparable to standard drugs like chloramphenicol, cefoperazone, and amphotericin B, highlighting their potential as antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015). Similarly, novel azetidinones and thiazolidinones derived from benzothiazole have shown promising antimicrobial properties against various strains (Mistry & Desai, 2006).
Antitumor and Antioxidant Agents : The synthesis of fused and binary 1,3,4-thiadiazoles, incorporating imidazole moieties, has been investigated for potential antitumor and antioxidant activities. Such derivatives have been evaluated as antitumor agents, indicating the wide-ranging therapeutic applications of these compounds (Hamama, Gouda, Badr, & Zoorob, 2013).
Heme Oxygenase Inhibition : Derivatives containing imidazole and ethanone moieties have been explored for their ability to inhibit heme oxygenases, enzymes involved in oxidative stress response. Such studies are crucial for understanding the therapeutic potential of these compounds in treating diseases associated with oxidative stress (Roman, Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2010).
Chemical Synthesis and Characterization
Novel Complexes Construction : Research has been conducted on constructing various metal–organic frameworks using biphenyl-tetracarboxylate and flexible bis(imidazole) ligands. These frameworks, featuring diverse structures, demonstrate the role of imidazole-based ligands in material science and catalysis (Sun, Qi, Wang, Che, & Zheng, 2010).
Molecular Docking Studies : The molecular structure and potential biological interactions of related compounds have been analyzed through molecular docking studies. Such research provides insights into the mechanism of action of these compounds at the molecular level, facilitating the design of targeted therapeutic agents (Mary et al., 2015).
properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-14-7-5-12(6-8-14)9-17(23)22-10-13(11-22)18-20-15-3-1-2-4-16(15)21-18/h1-8,13H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRYCUAIDULUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)

![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)




![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2986499.png)


![2-((4-oxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986507.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B2986510.png)